
1H-Pyrrole-2,5-dione, 3-chloro-4-(chloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2,5-dione, 3-chloro-4-(chloromethyl)- is a heterocyclic organic compound It is a derivative of pyrrole, characterized by the presence of two chlorine atoms attached to the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 3-chloro-4-(chloromethyl)- typically involves the chlorination of 1H-Pyrrole-2,5-dione. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole-2,5-dione, 3-chloro-4-(chloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form more complex structures or reduction to simpler forms.
Addition Reactions: The double bonds in the pyrrole ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2,5-dione, 3-chloro-4-(chloromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2,5-dione, 3-chloro-4-(chloromethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrole-2,5-dione: The parent compound without the chlorine substituents.
3-Chloro-1H-pyrrole-2,5-dione: A similar compound with a single chlorine atom.
3-Chloro-4-methyl-1H-pyrrole-2,5-dione: A derivative with a methyl group instead of a chloromethyl group.
Uniqueness
1H-Pyrrole-2,5-dione, 3-chloro-4-(chloromethyl)- is unique due to the presence of both chlorine and chloromethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The dual chlorine substitution enhances its chemical versatility and potential for functionalization.
Eigenschaften
CAS-Nummer |
339152-95-3 |
|---|---|
Molekularformel |
C5H3Cl2NO2 |
Molekulargewicht |
179.99 g/mol |
IUPAC-Name |
3-chloro-4-(chloromethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C5H3Cl2NO2/c6-1-2-3(7)5(10)8-4(2)9/h1H2,(H,8,9,10) |
InChI-Schlüssel |
RLFMEUOIRRTKEY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=O)NC1=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


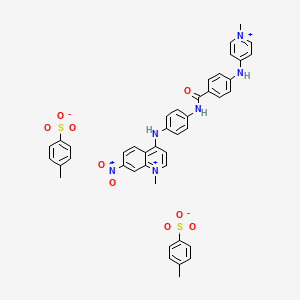

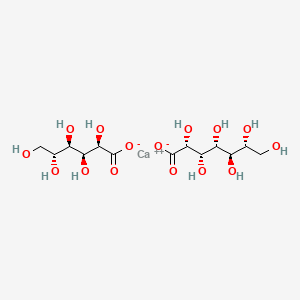
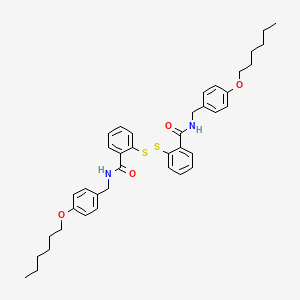
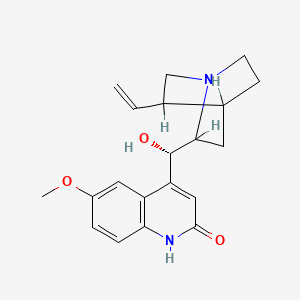
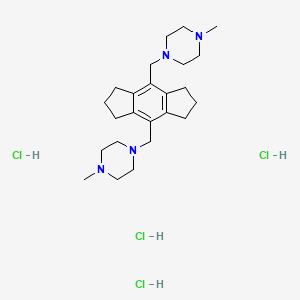


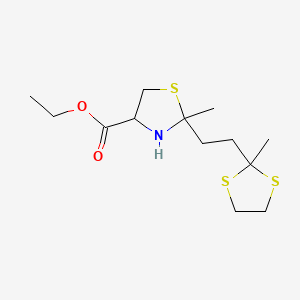
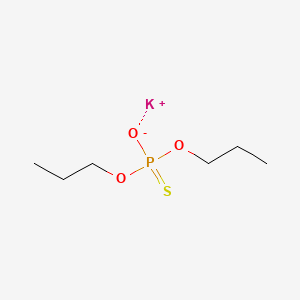
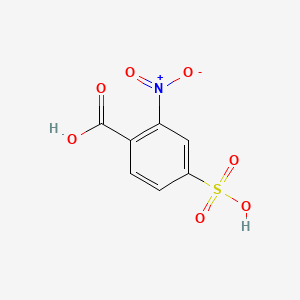
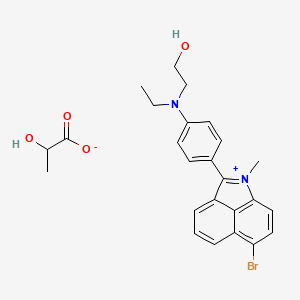
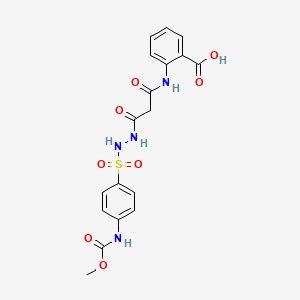
![1,1'-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride](/img/structure/B12705061.png)
